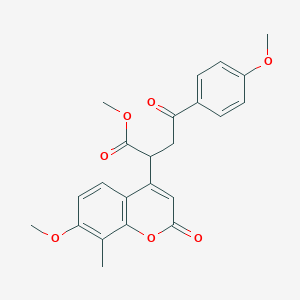![molecular formula C22H22O3 B11149753 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11149753.png)
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound with the molecular formula C22H22O3 This compound is characterized by its complex structure, which includes a benzo[b]furan core, an ethylphenyl group, and a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves multi-step organic reactions
Formation of Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic or basic conditions.
Introduction of Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzo[b]furan core reacts with an ethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Methylene Bridge: The methylene bridge is added through a condensation reaction, typically using formaldehyde or a similar methylene donor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their chemical and physical properties.
科学的研究の応用
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[(4-Methylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
- 2-[(4-Propylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
Uniqueness
Compared to similar compounds, 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one may exhibit unique chemical reactivity and biological activity due to the presence of the ethyl group, which can influence its electronic and steric properties. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C22H22O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H22O3/c1-4-16-5-7-17(8-6-16)13-21-22(23)19-10-9-18(14-20(19)25-21)24-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13- |
InChIキー |
UQRCZGRHLUILPP-BKUYFWCQSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
正規SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B11149679.png)
![(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149691.png)
![8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11149700.png)
![4-methoxy-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11149703.png)
![3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11149710.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine](/img/structure/B11149711.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149717.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B11149720.png)
![3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149724.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11149726.png)
![[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149730.png)
![N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149735.png)
![N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149738.png)
